![molecular formula C13H18BrNO3 B2430237 tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate CAS No. 1379546-68-5](/img/structure/B2430237.png)

tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

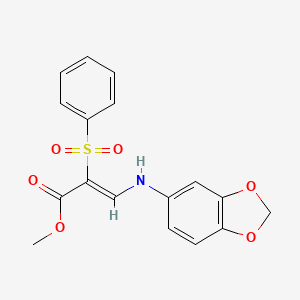

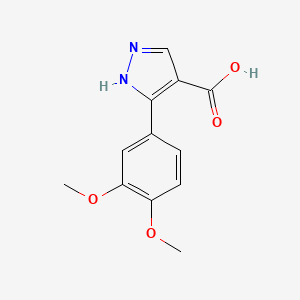

“tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate” is a chemical compound with the molecular formula C11H14BrNO2. It has an average mass of 272.138 Da and a monoisotopic mass of 271.020782 Da .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate” includes 15 heavy atoms, 6 of which are aromatic. It has 3 freely rotating bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor .Chemical Reactions Analysis

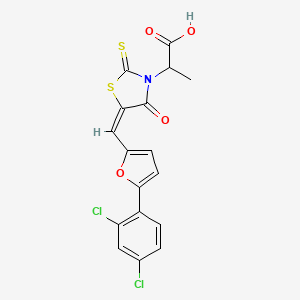

While specific chemical reactions involving “tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate” are not available, compounds with BOC protection like this one often serve as ideal substrates for Suzuki coupling reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 281.1±23.0 °C at 760 mmHg, and a flash point of 123.8±22.6 °C. It has a molar refractivity of 63.8±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 194.6±3.0 cm3 .Scientific Research Applications

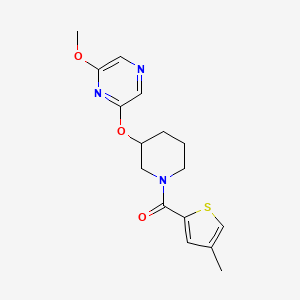

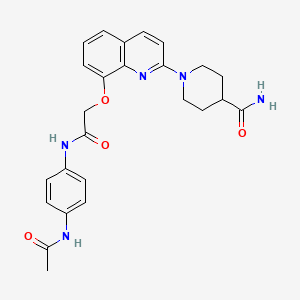

- Role of tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate : This compound serves as a crucial intermediate in the synthesis of ceftolozane. Researchers have successfully obtained it via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine. The overall yield is approximately 59.5% .

- Synthetic Routes : Scientists have explored three main synthetic schemes for tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate:

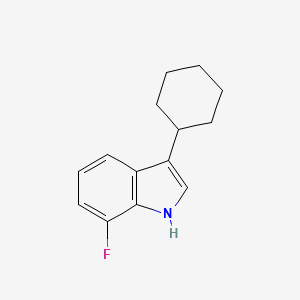

- Crowded tert-Butyl Group : The tert-butyl moiety exhibits distinctive reactivity patterns. Researchers have highlighted its relevance in chemical transformations, biosynthetic pathways, and biodegradation processes .

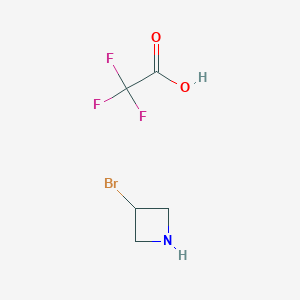

- Safety : tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate is an irritant (GHS07) and should be handled with care. Avoid contact with skin and eyes. Store it sealed and dry at 2-8°C .

- Pricing (Sigma Aldrich):

Antibiotic Development and Ceftolozane Synthesis

Chemical Transformations and Synthetic Strategies

Unique Reactivity of the tert-Butyl Group

Physical Properties and Safety Considerations

Availability and Pricing

properties

IUPAC Name |

tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKIGDYLKNXDFN-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379546-68-5 |

Source

|

| Record name | tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)

![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)

![Spiro[3.5]nonan-9-one](/img/structure/B2430165.png)

![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2430167.png)

![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)